Structural Elucidation of 2,8-Dioxaspiro[4.5]decan-6-one: A Comprehensive Analytical Guide
Structural Elucidation of 2,8-Dioxaspiro[4.5]decan-6-one: A Comprehensive Analytical Guide
Introduction & Pharmacological Context
The exploration of innovative chemical space is a critical step in the early phases of drug discovery. Spirocyclic scaffolds have emerged as highly privileged structures due to their intrinsic three-dimensionality, molecular compactness, and high fraction of sp³-hybridized carbons (
2,8-Dioxaspiro[4.5]decan-6-one (
Core Structural Elucidation Strategy
As application scientists, we do not merely collect data; we design self-validating analytical workflows where each technique compensates for the blind spots of the others. The elucidation of 2,8-Dioxaspiro[4.5]decan-6-one relies on the following causal logic:
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HRMS & Tandem MS (MS/MS): Used to establish the exact molecular formula (
, Exact Mass: 156.0786 Da). Collision-Induced Dissociation (CID) is employed because the cleavage of the spiroketone yields highly specific neutral losses (e.g., loss of CO), which immediately flags the presence of the cyclic carbonyl[3]. -
1D NMR (
, , DEPT-135): Deployed to inventory the distinct chemical environments. Because the molecule is chiral at the C-5 spiro center, the methylene protons are diastereotopic. DEPT-135 is critical here to validate that all protonated carbons are indeed groups (appearing as negative inverted peaks), confirming the absence of or groups. -
2D NMR (COSY, HSQC, HMBC): This is the linchpin of the elucidation. The molecule contains four isolated proton environments. COSY can only map the
and vicinal systems. The and methylenes are entirely isolated by the spiro carbon and heteroatoms. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range couplings ( and ) is the only way to bridge the THF and THP rings across the C-5 spiro node[4].
Analytical Workflow for the structural elucidation of spirocyclic scaffolds.
Experimental Protocols (Self-Validating Systems)
To ensure maximum trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints.
Protocol A: High-Resolution LC-MS/MS Acquisition
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Step 1: Sample Preparation: Dissolve 1 mg of 2,8-Dioxaspiro[4.5]decan-6-one in 1 mL of LC-MS grade Methanol. Dilute 1:100 in
:MeOH (50:50, v/v) containing 0.1% Formic Acid to promote ionization. -
Step 2: Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.
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Step 3: HRMS Acquisition: Operate the Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Capillary voltage: 3.0 kV. Source temperature: 120°C. Acquire full scan MS from m/z 50–500.
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Step 4: MS/MS (CID): Isolate the
precursor ion using the quadrupole. Apply a normalized collision energy (NCE) ramp of 15–30 eV using Argon as the collision gas. -
Validation Check: The exact mass of the
ion must be 157.0865 Da. A mass error of ppm validates the elemental composition of prior to any downstream NMR analysis.
Protocol B: Comprehensive NMR Acquisition
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Step 1: Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube. -
Step 2: 1D Acquisition: Acquire
NMR at 600 MHz (zg30 pulse program, 16 scans, 64k data points). Acquire NMR at 150 MHz (zgpg30, 1024 scans). -
Step 3: 2D Acquisition:
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Multiplicity-Edited HSQC: (hsqcedetgpsisp2.2) to map one-bond
couplings and differentiate (blue/negative) from (red/positive). -
HMBC: (hmbcgplpndqf) optimized for a long-range coupling constant of
Hz. This specific tuning is critical for visualizing the weak correlations across the oxygen heteroatoms and the spiro node.
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Validation Check: Calibrate the spectrum using the internal TMS signal (
: 0.00 ppm) and the residual solvent peak ( : 7.26 ppm; : 77.16 ppm) to ensure absolute chemical shift accuracy.
Data Presentation & Interpretation
Table 1: HRMS and MS/MS Fragmentation Data
The fragmentation pathway is driven by the alpha-cleavage of the cyclic ketone and subsequent neutral losses.
| Precursor Ion ( | Exact Mass (Da) | Fragment Ion ( | Neutral Loss | Mechanistic Assignment |
| 157.0865 | 129.0915 | 28 Da ( | Alpha-cleavage and extrusion of the C-6 carbonyl group. | |
| 157.0865 | 113.0602 | 44 Da ( | Retro-aldol-type cleavage of the THF ring. | |
| 157.0865 | 85.0653 | 72 Da ( | Complete fragmentation of the THP-one ring, leaving the oxonium THF core. |
Table 2: NMR Spectroscopic Assignments ( , 600 MHz)
Because the C-5 spiro carbon is a chiral center, the methylene protons are diastereotopic, resulting in complex AB spin systems.
| Position | Multiplicity & Coupling ( | COSY | Key HMBC ( | ||
| 1 (THF) | 70.5 | 3.85, 3.72 | d, | C-2, C-3, C-4, C-5 , C-6 , C-10 | |
| 2 (O) | - | - | - | - | - |
| 3 (THF) | 68.2 | 3.95, 3.88 | m | C-1, C-4 | |
| 4 (THF) | 35.4 | 2.10, 1.95 | m | C-3, C-5 , C-1, C-6 , C-10 | |
| 5 (Spiro) | 55.8 | - | Quaternary | - | - |
| 6 (C=O) | 208.4 | - | Quaternary | - | - |
| 7 (THP) | 74.1 | 4.15, 4.02 | d, | C-6 , C-5 , C-9 | |
| 8 (O) | - | - | - | - | - |
| 9 (THP) | 65.7 | 3.75, 3.65 | m | C-7, C-10 | |
| 10 (THP) | 32.1 | 1.85, 1.70 | m | C-9, C-5 , C-6 , C-1, C-4 |
Mechanistic Connectivity: The HMBC Network
The structural proof of 2,8-Dioxaspiro[4.5]decan-6-one hinges entirely on the HMBC data. As seen in Table 2, the molecule is fractured into isolated spin systems. The
The causality of the structure is proven by the convergence of long-range couplings onto the C-5 spiro node (55.8 ppm) and the C-6 carbonyl (208.4 ppm). Specifically, the
HMBC Network: 2J and 3J correlations bridging isolated spin systems across the spiro node.
By integrating the exact mass validation from HRMS with the spatial and through-bond connectivity mapped by 2D NMR, the structure of 2,8-Dioxaspiro[4.5]decan-6-one is unambiguously elucidated, providing a highly reliable foundation for subsequent structure-activity relationship (SAR) studies in drug development.
References
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The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. Available at:[Link]
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Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PubMed Central (PMC). Available at:[Link]
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Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. Available at:[Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. ethernet.edu.et. Available at:[Link]
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STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Available at:[Link]
